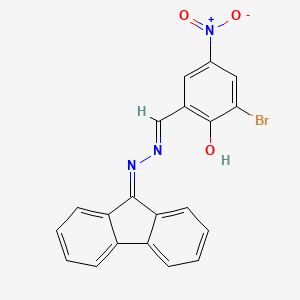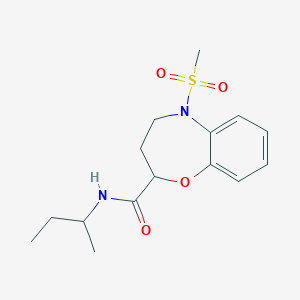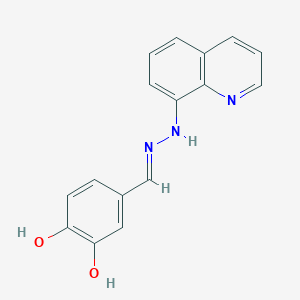
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone is a chemical compound that belongs to the family of hydrazones. It is a yellow crystalline powder that is widely used in scientific research applications. This compound is synthesized by reacting 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 9H-fluoren-9-ylidenehydrazine in the presence of a suitable solvent and catalyst.
Scientific Research Applications
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone has several scientific research applications. It is widely used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has also been used as a ligand for the synthesis of metal complexes that exhibit interesting photophysical properties. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone is not well understood. However, it is believed that this compound interacts with metal ions through coordination bonds. The fluorescence properties of this compound are sensitive to the presence of metal ions, which makes it a useful probe for the detection of these ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound exhibits low toxicity and is relatively stable under physiological conditions. Further studies are needed to determine the potential biological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone in lab experiments is its high sensitivity and selectivity for metal ions. This compound can be used as a fluorescent probe for the detection of metal ions in complex biological samples. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its performance in certain applications.
Future Directions
There are several future directions for research related to 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone. One potential direction is the development of new metal complexes that exhibit enhanced photophysical properties. Another direction is the synthesis of new fluorescent probes that can be used for the detection of specific metal ions in biological samples. Furthermore, the potential biological effects of this compound should be investigated in more detail to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 9H-fluoren-9-ylidenehydrazine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The yield of the product depends on the reaction conditions and the purity of the starting materials.
properties
IUPAC Name |
2-bromo-6-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O3/c21-18-10-13(24(26)27)9-12(20(18)25)11-22-23-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,25H/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKADFBNVWJETED-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B6096324.png)
![1-(5-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6096332.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine](/img/structure/B6096339.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6096341.png)
![3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B6096344.png)

![3-(2-chlorophenyl)-4-{[2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6096361.png)
![N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6096367.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B6096372.png)
![6'-amino-4-bromo-3'-(4-fluorophenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B6096374.png)
![N-(4-ethoxyphenyl)-N'-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,6-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6096379.png)

![5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B6096381.png)
![methyl 5-[5-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2-furyl]-2-chlorobenzoate](/img/structure/B6096393.png)